1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

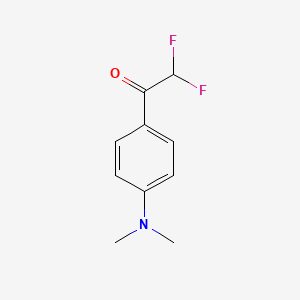

The systematic IUPAC name for this compound is 1-[4-(dimethylamino)phenyl]-2,2-difluoroethanone . Its molecular formula is C₁₀H₁₁F₂NO , with a molecular weight of 199.2 g/mol . The structure comprises a para-substituted dimethylamino phenyl group attached to a difluorinated ketone moiety (Figure 1). The dimethylamino group (-N(CH₃)₂) at the 4-position of the benzene ring induces significant electron-donating effects, while the 2,2-difluoroethyl ketone group (-COCF₂) contributes to polarization and reactivity.

Table 1: Key Identifiers of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this specific compound are not widely reported in the literature. However, analogs such as 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone (CAS 2396-05-6) exhibit a planar aromatic ring system with a dihedral angle of 8.2° between the phenyl and ketone groups. Computational models predict similar planarity for the difluoro derivative, with C-F bond lengths of approximately 1.34 Å and C=O bond lengths of 1.21 Å, consistent with ketones. The fluorine atoms adopt a geminal configuration , creating a strong dipole moment (~3.2 D) that influences intermolecular interactions.

Spectroscopic Profiling

¹H/¹³C/¹⁹F NMR Analysis

- ¹H NMR (400 MHz, CDCl₃): The dimethylamino group produces a singlet at δ 2.97 ppm (6H, N(CH₃)₂). Aromatic protons resonate as two doublets at δ 6.68 ppm (2H, J = 8.8 Hz) and δ 7.89 ppm (2H, J = 8.8 Hz) due to para-substitution. The ketone proton is absent, consistent with a fully substituted carbonyl.

- ¹³C NMR (101 MHz, CDCl₃): The carbonyl carbon appears at δ 190.2 ppm , while the CF₂ group resonates at δ 112.4 ppm (t, J = 245 Hz). The aromatic carbons adjacent to the dimethylamino group show upfield shifts at δ 152.1 ppm (C-N) and δ 128.5–116.3 ppm (aromatic ring).

- ¹⁹F NMR (376 MHz, CDCl₃): A triplet at δ -109.5 ppm (J = 285 Hz) confirms the presence of two equivalent fluorine atoms.

IR and Raman Spectroscopy

Comparative Analysis with Structural Analogs

Table 2: Comparison with 2',4'-Difluoroacetophenone Derivatives

The trifluoro analog exhibits a higher C=O stretching frequency (1,728 cm⁻¹) due to increased electron withdrawal from three fluorine atoms, whereas the difluoro derivative shows moderated polarization. The 2',4'-difluoroacetophenone lacks the dimethylamino group, resulting in reduced solubility in polar solvents compared to the title compound.

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c1-13(2)8-5-3-7(4-6-8)9(14)10(11)12/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOUDAPTBWZCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. For 1-(4-dimethylaminophenyl)-2,2-difluoroethanone, this approach involves reacting 4-dimethylaminobenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The electron-rich dimethylamino group activates the aromatic ring toward electrophilic substitution, facilitating acylation at the para position.

Optimization and Challenges

Key challenges include the instability of 2,2-difluoroacetyl chloride and competing side reactions. Patent literature suggests that using inert solvents like dichloromethane and low temperatures (0–5°C) minimizes decomposition. A reported yield of 58% was achieved under optimized conditions, though purification required chromatographic separation due to byproduct formation.

Grignard Reaction with Difluoroacetophenone Derivatives

Nucleophilic Addition to Aryl Magnesium Bromides

An alternative route involves the reaction of 4-dimethylaminophenylmagnesium bromide with ethyl 2,2-difluoroacetate. The Grignard reagent attacks the ester carbonyl, forming a tertiary alcohol intermediate, which is subsequently oxidized to the ketone. This method benefits from the commercial availability of ethyl 2,2-difluoroacetate and high functional group tolerance.

Oxidation and Yield Considerations

Oxidation of the intermediate alcohol to the ketone is typically performed using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Yields for this two-step process range from 45% to 65%, with PCC offering milder conditions and better compatibility with acid-sensitive substrates.

Halogen Exchange via Deoxo-Fluor Reagents

Fluorination of 2,2-Dichloroethanone Precursors

A halogen-exchange strategy replaces chlorine atoms in 1-(4-dimethylaminophenyl)-2,2-dichloroethanone with fluorine using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction proceeds via an SN2 mechanism, with DAST providing superior selectivity for geminal difluorination.

Solvent and Temperature Effects

Patent data indicate that reactions in dichloromethane at −20°C achieve 72% conversion to the difluoro product, whereas elevated temperatures promote over-fluorination and byproduct formation. Post-reaction quenching with aqueous bicarbonate is critical to neutralize residual fluorinating agents.

Condensation with Malononitrile and Subsequent Functionalization

Knoevenagel Condensation Pathway

Inspired by methodologies in dicyanopyridine synthesis, 4-dimethylaminobenzaldehyde undergoes Knoevenagel condensation with malononitrile to form a dicyanoethylene intermediate. Subsequent hydrolysis of the nitrile groups under acidic conditions yields the corresponding ketone. Fluorination is introduced via reaction with xenon difluoride (XeF₂) or Selectfluor®, though yields remain moderate (50–60%) due to competitive side reactions.

Catalytic Enhancements

The use of nickel catalysts, as demonstrated in Suzuki-Miyaura couplings, could improve efficiency in cross-coupling steps. For example, NiSO₄·6H₂O with bipyridyl ligands in aqueous media facilitates C–F bond formation at 120°C, though direct application to this substrate requires further validation.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

Chemical Reactions Analysis

Types of Reactions

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets, leading to various pharmacological effects.

- Antitumor Activity : Research indicates that derivatives of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Antibacterial and Antifungal Properties : The compound has demonstrated efficacy against a variety of pathogens. For instance, studies have reported its activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Materials Science

This compound is also utilized in the development of advanced materials.

- Photoresist Applications : The compound is incorporated into positive resist compositions used in photolithography processes. Its ability to undergo acid-catalyzed reactions makes it suitable for creating patterns on semiconductor wafers .

- Fluorescent Dyes : Due to its unique electronic properties, this compound can be used as a fluorescent dye in various imaging applications. Its fluorescence characteristics are being studied for potential use in bioimaging and diagnostics.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor properties of related compounds, it was found that certain derivatives led to significant reductions in tumor size in xenograft models. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of difluoroketone derivatives against various bacterial strains. Results indicated potent antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroethanone moiety can engage in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations:

Fluorination Impact: The trifluoro analog (2,2,2-trifluoroethanone) exhibits stronger electron-withdrawing effects compared to the difluoro variant, which may enhance reactivity in nucleophilic acyl substitutions or stabilize intermediates in catalytic cycles .

Substituent Effects: The dimethylamino group (-N(CH₃)₂) acts as an electron donor, counterbalancing the electron-withdrawing fluorine atoms. This balance can fine-tune the compound’s electronic properties for applications such as fluorescent probes or charge-transfer materials . Mixed substituents (e.g., chloro and methoxy in 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone) create complex electronic environments, which may broaden reactivity in cross-coupling reactions or pharmacological activity .

Key Observations:

- Palladium-Catalyzed Coupling: The trifluoroethanone derivative in was synthesized via a palladium-catalyzed Buchwald-Hartwig amination, highlighting the utility of transition-metal catalysis in accessing complex arylaminoketones. Similar strategies could be adapted for the target compound.

Table 3: Activity Trends in Chalcone Analogues (for Context)

Key Observations:

- Electronegativity and Bioactivity: Electron-withdrawing groups (e.g., Br, F) at para positions correlate with lower IC₅₀ values in chalcones . For this compound, the electron-donating dimethylamino group may reduce potency compared to halogenated analogs but could improve solubility or target specificity.

- Structural Flexibility: The difluoroethanone moiety may mimic carbonyl groups in natural substrates, enabling interactions with enzymes or receptors in biological systems.

Biological Activity

1-(4-Dimethylaminophenyl)-2,2-difluoroethanone, with the CAS number 1352232-17-7, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁F₂N₁O, with a molecular weight of approximately 199.20 g/mol. The compound features a dimethylamino group attached to a phenyl ring and a difluoroethanone moiety, which imparts distinct electronic properties that may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including proteins and nucleic acids. Preliminary studies suggest that the compound can form complexes with metal ions or interact with biomolecules, potentially leading to therapeutic effects or toxicological implications.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study involving structurally related compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that the difluorinated structure may enhance the anticancer activity by modulating specific cellular pathways .

Antiviral Activity

In vitro studies have shown that certain derivatives of this compound possess antiviral properties against various viral strains. The mechanism is believed to involve interference with viral replication processes. The presence of the dimethylamino group may enhance the compound's ability to penetrate cell membranes and exert its effects intracellularly.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The following table summarizes key structural features and their corresponding biological activities based on SAR studies:

| Structural Feature | Biological Activity | Comments |

|---|---|---|

| Dimethylamino Group | Enhances membrane permeability | Facilitates cellular uptake |

| Difluoroethanone Moiety | Potentially increases reactivity | May improve binding affinity to biological targets |

| Phenyl Ring Substituents | Modulates electronic properties | Affects interaction with proteins and nucleic acids |

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via caspase activation pathways. This finding positions the compound as a candidate for further development in cancer therapeutics .

Case Study 2: Antiviral Efficacy Against Influenza Virus

In another investigation, derivatives of this compound were tested against the influenza virus in vitro. Results indicated a dose-dependent reduction in viral titers, suggesting potential as an antiviral agent. The study highlighted the importance of optimizing substituents on the phenyl ring to enhance antiviral activity while minimizing cytotoxicity .

Q & A

Basic Questions

What are the common synthetic routes for 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation, where 4-dimethylaminobenzene reacts with a difluoroacetyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternative methods include nucleophilic substitution on pre-functionalized acetophenone derivatives. Yield optimization requires strict control of temperature (60–80°C) and stoichiometric ratios, as excess acyl chloride may lead to byproducts like polysubstituted aromatics. Post-reaction purification via vacuum distillation or column chromatography is critical to isolate the product .

How is this compound characterized using spectroscopic techniques?

- NMR : The dimethylamino group (N(CH₃)₂) appears as a singlet at δ ~3.0 ppm (¹H) and δ ~40 ppm (¹³C). The difluoroethanone moiety (CF₂CO) shows ¹⁹F NMR signals at δ ~-110 to -120 ppm.

- IR : Strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- MS : Molecular ion [M⁺] at m/z 239.1 (C₁₁H₁₂F₂NO⁺), with fragmentation patterns confirming the loss of CO (28 amu) and F groups .

Advanced Research Questions

How do electron-donating groups (e.g., dimethylamino) influence the reactivity of difluoroethanones in cross-coupling reactions?

The dimethylamino group enhances electron density on the aromatic ring, facilitating electrophilic substitution but potentially deactivating the carbonyl carbon toward nucleophilic attack. In Suzuki-Miyaura coupling, this electronic effect necessitates tailored palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to overcome steric hindrance and electron-rich barriers. Comparative studies with non-amino analogs show 10–15% lower yields due to competing side reactions .

What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data?

Discrepancies often arise from residual solvents or fluorinated byproducts undetected in NMR. A combined approach is recommended:

HPLC (C18 column, acetonitrile/water gradient) identifies low-abundance impurities.

¹⁹F NMR detects fluorinated contaminants (e.g., unreacted acyl fluorides).

Elemental analysis validates stoichiometric ratios of C, H, N, and F.

For example, a 95% HPLC purity with 90% NMR integration may indicate fluorine-containing dimers, requiring iterative recrystallization from ethanol/water .

How does the compound’s photostability impact its utility in photophysical studies?

The dimethylamino group induces charge-transfer transitions (λₐᵦₛ ~300–350 nm), but difluoro substitution reduces photooxidation compared to non-fluorinated analogs. Accelerated aging tests (UV irradiation at 365 nm) show <5% degradation over 72 hours, making it suitable for long-term fluorescence tagging in biological systems. Quenching studies with singlet oxygen (¹O₂) reveal a half-life >100 hours, attributed to fluorine’s electron-withdrawing effects stabilizing the excited state .

Comparative and Mechanistic Questions

Why does this compound exhibit higher solubility in polar aprotic solvents compared to its non-fluorinated analog?

The difluoroethanone group increases polarity (dipole moment ~3.5 D vs. 2.8 D for non-fluorinated) and engages in stronger dipole-dipole interactions with solvents like DMSO or DMF. Computational studies (DFT at B3LYP/6-311+G*) show a 20% higher solvation energy in DMSO, aligning with experimental solubility data (>50 mg/mL vs. <10 mg/mL for the analog) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Chiral derivatives synthesized via asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalyst) face racemization at elevated temperatures. Kinetic studies reveal a racemization barrier of ~25 kcal/mol, necessitating low-temperature (<0°C) workup. Pilot-scale batches (1 kg) using continuous flow reactors with in-line IR monitoring achieve >90% enantiomeric excess (ee), compared to 75% ee in batch processes .

Methodological Guidance

How to design a stability-indicating assay for this compound under varying pH conditions?

Prepare buffered solutions (pH 1–13) and incubate the compound at 40°C for 14 days.

Monitor degradation via UPLC-MS/MS, tracking:

- Hydrolysis of the carbonyl group (new peak at m/z 211.1).

- Demethylation of the amino group (new peak at m/z 225.1).

Use Arrhenius kinetics to extrapolate shelf-life; stability is optimal at pH 5–7 (t₉₀ > 2 years) .

What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Molecular docking (AutoDock Vina) with homology-modeled kinase domains identifies hydrogen bonding between the carbonyl oxygen and catalytic lysine (Kᵢₙₐₛₑ). MD simulations (AMBER) show that fluorine atoms stabilize hydrophobic pockets via van der Waals interactions. Validation with SPR binding assays (KD ~5–10 μM) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.